1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has a thiophene and oxadiazole moiety attached to it.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. However, it has been reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The anti-microbial activity of this compound is attributed to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been reported to have low toxicity and good bioavailability. It has been shown to exhibit good solubility in various organic solvents and water. In vivo studies have shown that this compound has good pharmacokinetic properties and can be easily metabolized by the liver.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments are its high purity, good solubility, and low toxicity. However, the limitations of using this compound are its high cost and limited availability.
Future Directions
There are several future directions for the research on 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One direction is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate the use of this compound as a building block for the synthesis of new organic materials with unique properties. Additionally, the development of new synthesis methods for this compound can lead to its wider availability and lower cost.
Synthesis Methods
The synthesis of 1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves the reaction of 1-phenylpyrrolidin-2-one with thiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and catalytic amount of sulfuric acid. The resulting compound is then cyclized with the help of phosphorus oxychloride to obtain the final product. This synthesis method has been reported in the literature with good yields and purity.
Scientific Research Applications
1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and liquid crystals. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes and solar cells.
properties
IUPAC Name |
1-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14-9-11(10-19(14)12-5-2-1-3-6-12)16-17-15(18-21-16)13-7-4-8-22-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGASJYYUJUKIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
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